molecular formula C19H20ClN3O3S B14808804 N-({2-[(4-chloro-3,5-dimethylphenoxy)acetyl]hydrazinyl}carbonothioyl)-2-phenylacetamide

N-({2-[(4-chloro-3,5-dimethylphenoxy)acetyl]hydrazinyl}carbonothioyl)-2-phenylacetamide

Cat. No.: B14808804
M. Wt: 405.9 g/mol
InChI Key: VYXXTVJOUJXXCM-UHFFFAOYSA-N
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Description

N-({2-[(4-chloro-3,5-dimethylphenoxy)acetyl]hydrazino}carbonothioyl)-2-phenylacetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a phenylacetamide group, a hydrazino group, and a chlorinated phenoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({2-[(4-chloro-3,5-dimethylphenoxy)acetyl]hydrazino}carbonothioyl)-2-phenylacetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Preparation of 4-chloro-3,5-dimethylphenoxyacetic acid: This is achieved by reacting 4-chloro-3,5-dimethylphenol with chloroacetic acid in the presence of a base.

    Formation of the hydrazide: The 4-chloro-3,5-dimethylphenoxyacetic acid is then converted to its corresponding hydrazide by reacting with hydrazine hydrate.

    Acylation: The hydrazide is acylated with phenylacetyl chloride to form the intermediate compound.

    Thioylation: Finally, the intermediate compound is reacted with carbon disulfide to yield N-({2-[(4-chloro-3,5-dimethylphenoxy)acetyl]hydrazino}carbonothioyl)-2-phenylacetamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-({2-[(4-chloro-3,5-dimethylphenoxy)acetyl]hydrazino}carbonothioyl)-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonothioyl group to a thiol group.

    Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

N-({2-[(4-chloro-3,5-dimethylphenoxy)acetyl]hydrazino}carbonothioyl)-2-phenylacetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-({2-[(4-chloro-3,5-dimethylphenoxy)acetyl]hydrazino}carbonothioyl)-2-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-({2-[(4-chloro-3,5-dimethylphenoxy)acetyl]hydrazino}carbonothioyl)-4-fluorobenzamide
  • (2E)-N-({2-[(4-chloro-3,5-dimethylphenoxy)acetyl]hydrazino}carbonothioyl)-3-(2-chlorophenyl)acrylamide

Uniqueness

N-({2-[(4-chloro-3,5-dimethylphenoxy)acetyl]hydrazino}carbonothioyl)-2-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C19H20ClN3O3S

Molecular Weight

405.9 g/mol

IUPAC Name

N-[[[2-(4-chloro-3,5-dimethylphenoxy)acetyl]amino]carbamothioyl]-2-phenylacetamide

InChI

InChI=1S/C19H20ClN3O3S/c1-12-8-15(9-13(2)18(12)20)26-11-17(25)22-23-19(27)21-16(24)10-14-6-4-3-5-7-14/h3-9H,10-11H2,1-2H3,(H,22,25)(H2,21,23,24,27)

InChI Key

VYXXTVJOUJXXCM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NNC(=S)NC(=O)CC2=CC=CC=C2

Origin of Product

United States

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